23-EPI-26-Deoxyactein (CAS: 501938-01-8), formerly known as 27-deoxyactein, is a highly oxygenated 9,19-cycloartane-type triterpene glycoside and the most abundant triterpene found in Cimicifuga racemosa (Black Cohosh). In industrial procurement and botanical quality control, it serves as the definitive analytical marker for standardizing commercial extracts, which are typically calibrated to a 2.5% triterpene glycoside baseline calculated specifically against this compound [1]. Because it lacks a chromophore capable of absorbing UV light above 200 nm, standard HPLC-UV workflows are insufficient for its quantification, necessitating the procurement of high-purity reference standards compatible with Evaporative Light Scattering Detection (ELSD) or LC-MS .
Substituting 23-EPI-26-Deoxyactein with its C-23 epimer (26-deoxyactein) or generic crude extracts compromises both analytical calibration and pharmacological modeling. In native botanical matrices, 23-EPI-26-Deoxyactein is present at 30-fold higher quantities than 26-deoxyactein, making it the only mathematically viable marker for mass-balance standardizations [1]. Furthermore, stereochemical inversion at the C-23 position significantly alters cytochrome P450 binding affinities. Generic substitution in drug-drug interaction (DDI) assays will yield inaccurate IC50 values, as the specific C-23 stereochemistry of 23-EPI-26-Deoxyactein is required to accurately model CYP3A4 inhibition and downstream metabolic activation[2].
For QA/QC procurement, selecting the correct C-23 epimer is critical. 23-EPI-26-Deoxyactein is the dominant triterpene glycoside in C. racemosa, isolated at 30 times the quantity of its isomer, 26-deoxyactein [1]. Using the minor isomer or a generic actein standard skews the 2.5% total triterpene calculation required for commercial extract certification.
| Evidence Dimension | Natural abundance ratio in botanical matrices |
| Target Compound Data | Major constituent (30-fold higher abundance) |
| Comparator Or Baseline | 26-deoxyactein (1/30th the quantity) |
| Quantified Difference | 30-fold concentration difference |
| Conditions | Isolation and quantification from C. racemosa roots/rhizomes |
Ensures buyers select the correct major epimer for use as a primary calibration standard in mass-balance QA/QC workflows.
Stereochemistry at C-23 directly dictates enzyme binding affinity in pharmacokinetic models. 23-EPI-26-Deoxyactein inhibits CYP3A4 with an IC50 of 28.7 μM, closely mirroring the activity of the standardized crude extract (35-48 μg/ml). In contrast, the 26-deoxyactein isomer exhibits significantly weaker inhibition (IC50 ~ 100 μM)[1]. This >3-fold difference necessitates the exact epimer for reliable drug-drug interaction screening.
| Evidence Dimension | CYP3A4 inhibition (IC50) |
| Target Compound Data | IC50 = 28.7 μM |
| Comparator Or Baseline | 26-deoxyactein (IC50 = 100 μM) |
| Quantified Difference | >3-fold stronger CYP3A4 inhibition |
| Conditions | In vitro CYP3A4 inhibition assay |
Essential for accurate pharmacokinetic and drug-drug interaction (DDI) modeling, preventing false negatives in toxicity screens.
Beyond analytical use, 23-EPI-26-Deoxyactein is a potent, specific activator of AMPK-mediated metabolic pathways. At a concentration of 10 μM, it significantly suppresses 3T3-L1 preadipocyte differentiation. In vivo, oral administration of 5-10 mg/kg/d ameliorates diet-induced obesity by activating SIRT1-FOXO1 signaling, establishing it as a superior pure-compound baseline compared to crude extracts for metabolic syndrome research [1].
| Evidence Dimension | In vitro adipogenesis inhibition and in vivo weight management |
| Target Compound Data | Suppresses adipogenesis at 10 μM; reduces body weight gain at 5-10 mg/kg/d |
| Comparator Or Baseline | Vehicle control / High-Fat Diet (HFD) baseline |
| Quantified Difference | Significant reduction in fat mass, liver weight, and insulin resistance vs. HFD baseline |
| Conditions | 3T3-L1 preadipocyte assay (8 days) and C57BL/6 mice (12 weeks) |
Validates the compound as a highly specific active reference material for metabolic and anti-obesity pharmacological research.
Due to the lack of a strong UV chromophore above 200 nm, 23-EPI-26-Deoxyactein cannot be reliably quantified using standard HPLC-UV. However, when paired with Evaporative Light Scattering Detection (ELSD), it achieves a highly sensitive Limit of Detection (LOD) of 5 μg/mL . This dictates the procurement of ELSD/MS-compatible high-purity standards for reproducible batch certifications.
| Evidence Dimension | Limit of Detection (LOD) |
| Target Compound Data | LOD = 5 μg/mL (via HPLC-ELSD) |
| Comparator Or Baseline | Standard HPLC-UV (undetectable/insensitive) |
| Quantified Difference | Quantifiable at 5 μg/mL vs. failure of UV detection |
| Conditions | UPLC-ELSD vs UV detection of triterpene glycosides |
Dictates the procurement of compatible analytical equipment (ELSD/MS) and high-purity standards to achieve reproducible batch certifications.
Serves as the primary reference standard for calibrating commercial C. racemosa extracts to the industry-standard 2.5% triterpene glycoside content using HPLC-ELSD or LC-MS [1].
Utilized in in vitro CYP3A4 and CYP2D6 inhibition panels to evaluate the safety and metabolic interference of co-administering botanical supplements with narrow-therapeutic-index drugs [2].
Employed as a pure AMPK/SIRT1-FOXO1 activator in cellular (3T3-L1) and murine models to study adipogenesis, lipolysis, and diet-induced obesity [3].